
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Descripción general
Descripción
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as DMPM, is a compound belonging to the class of phenylmethanones. It is a versatile intermediate that has been used in numerous chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPM has also been used in the development of new materials, such as nanomaterials, and in the development of new catalysts for organic synthesis. DMPM is an important compound for scientists due to its wide range of applications in chemistry and other fields.
Aplicaciones Científicas De Investigación
Antimitotic Resveratrol Analog
3,4’,5-Trismethoxybenzophenone is an antimitotic resveratrol analog . Resveratrol is a potent phenolic antioxidant found in natural sources that has antiproliferative activity . When the three phenolic hydroxyl groups of resveratrol are converted to methyl ethers, the inhibition of cell growth is enhanced .
Antioxidant Activity
This compound is categorized under antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Cancer Research
3,4’,5-Trismethoxybenzophenone is used in cancer research . It inhibits the growth of a variety of human tumor cell lines at concentrations from 0.4 to 2 µg/ml, which is 5-6 times more potent than resveratrol .
Inhibition of Cell Growth
The compound has been shown to enhance the inhibition of cell growth . This property is particularly useful in the field of oncology, where controlling the rapid and uncontrolled growth of cells is a primary objective.
Hepatocarcinoma Treatment
3,4’,5-Trismethoxybenzophenone has been shown to inhibit the growth of human hepatocarcinoma cells via cell-cycle arrest at the G2/M phase . This makes it a potential candidate for the treatment of hepatocellular carcinoma (HCC), a common type of liver cancer .
Inhibition of Cell Migration
The compound has been shown to repress the migration of cancer cells . This property is important in preventing the spread of cancer to other parts of the body (metastasis).
Mecanismo De Acción
Target of Action
The primary target of 3,4’,5-Trismethoxybenzophenone is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
3,4’,5-Trismethoxybenzophenone acts as a potent tubulin assembly inhibitor . It interacts with tubulin, preventing it from assembling into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
By inhibiting tubulin assembly, 3,4’,5-Trismethoxybenzophenone affects the cell cycle , particularly the G2/M phase . This phase is critical for cell division, and its disruption can lead to cell cycle arrest . The compound’s action on tubulin also impacts the cytoskeleton , which is essential for maintaining cell shape and facilitating cell movement .
Result of Action
The inhibition of tubulin assembly by 3,4’,5-Trismethoxybenzophenone leads to cell cycle arrest at the G2/M phase . This can result in the inhibition of cell growth and division, leading to cell death . In the context of cancer cells, this can translate to a reduction in tumor growth .
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXUWQPVOZNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640559 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
CAS RN |
94709-12-3 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

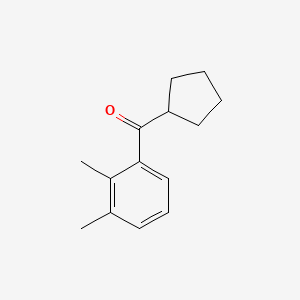
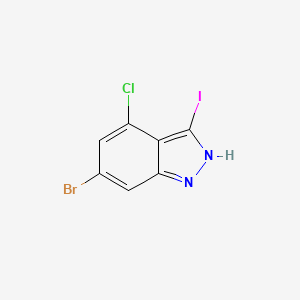

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)
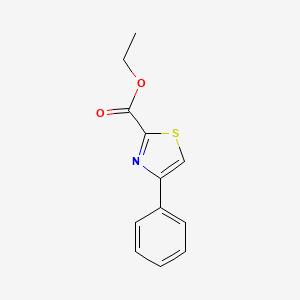

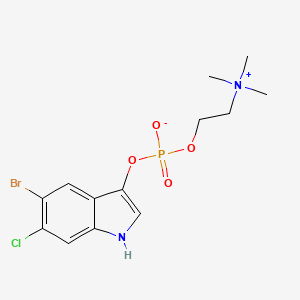
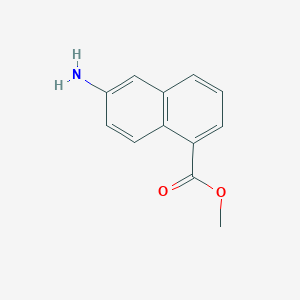
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)

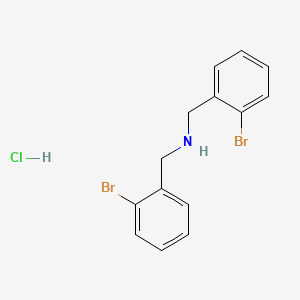
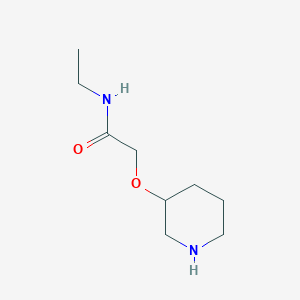

![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)